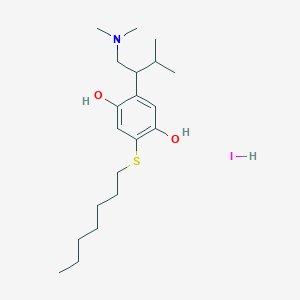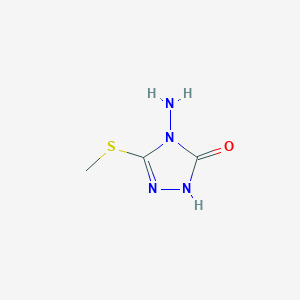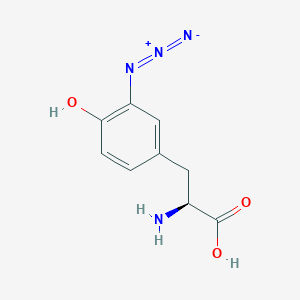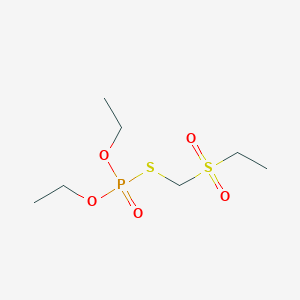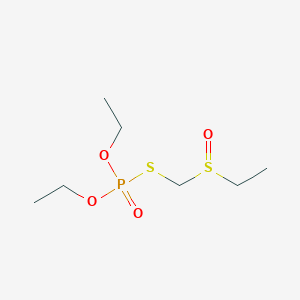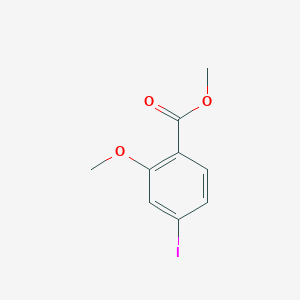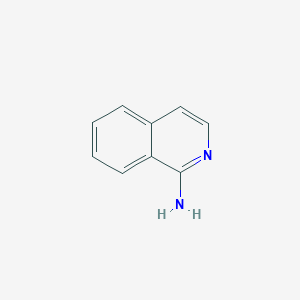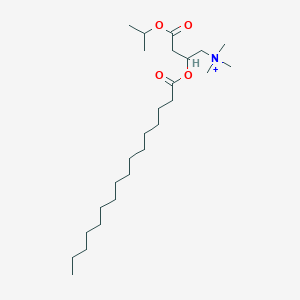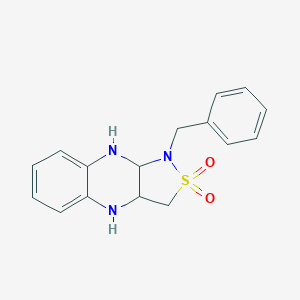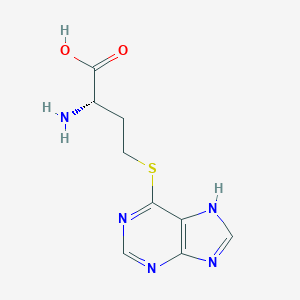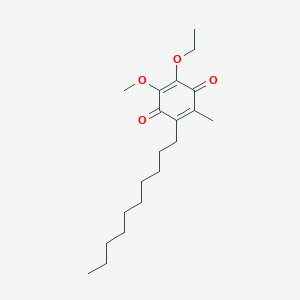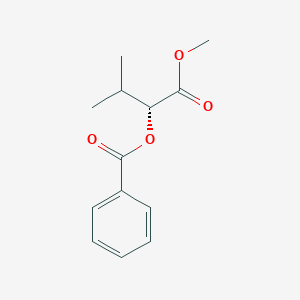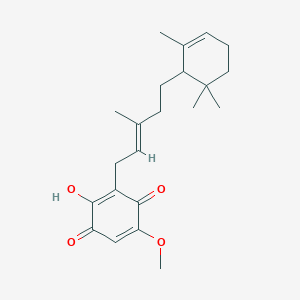
3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate, also known as AZT-MP, is a nucleoside analogue that has been widely used in scientific research due to its antiviral properties. It was first synthesized in the 1980s as a potential treatment for HIV/AIDS and has since been studied for its mechanism of action and potential applications in other areas of research.
Mécanisme D'action
3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate works by inhibiting the activity of reverse transcriptase, an enzyme that retroviruses, including HIV, use to replicate their genetic material. By incorporating 3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate into the growing viral DNA chain, reverse transcriptase is unable to continue synthesizing the DNA, ultimately leading to the inhibition of viral replication.
Effets Biochimiques Et Physiologiques
3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate has been shown to have several biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in infected cells, and the inhibition of DNA synthesis in both viral and host cells. It has also been shown to have some toxic effects on host cells, particularly at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate in lab experiments is its specificity for reverse transcriptase, which allows for the precise study of its effects on viral replication. However, its use is limited by its potential toxicity to host cells, as well as the fact that it only targets retroviruses and not other types of viruses.
Orientations Futures
There are several potential future directions for research involving 3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate, including the development of more potent and specific analogues, the study of its effects on other viruses and diseases, and the exploration of its potential as a therapeutic agent in other areas of research. Additionally, further research is needed to better understand the mechanisms of 3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate toxicity and to develop strategies to mitigate its side effects.
Méthodes De Synthèse
The synthesis of 3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate involves several steps, including the protection of the 3'- and 5'-hydroxyl groups of thymidine, the introduction of the azido group at the 3'-position, and the phosphorylation of the 5'-position with a methylphosphonic acid group. The final product is a diphosphate derivative, which can be purified using various chromatography techniques.
Applications De Recherche Scientifique
3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate has been widely used in scientific research as a tool to study the replication of retroviruses, including HIV. It has also been studied for its potential antiviral activity against other viruses, such as hepatitis B and C. In addition, 3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate has been used to study the mechanism of action of nucleoside analogues and their effects on DNA synthesis and repair.
Propriétés
Numéro CAS |
142802-35-5 |
|---|---|
Nom du produit |
3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate |
Formule moléculaire |
C11H30N9O12P3 |
Poids moléculaire |
573.33 g/mol |
Nom IUPAC |
tetraazanium;2-[(2R,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl-[oxido(phosphonatooxy)phosphoryl]oxyphosphinate |
InChI |
InChI=1S/C11H18N5O12P3.4H3N/c1-6-5-16(11(18)13-10(6)17)9-4-7(14-15-12)8(26-9)2-3-29(19,20)27-31(24,25)28-30(21,22)23;;;;/h5,7-9H,2-4H2,1H3,(H,19,20)(H,24,25)(H,13,17,18)(H2,21,22,23);4*1H3/t7-,8+,9+;;;;/m0..../s1 |
Clé InChI |
QKDNYFMMTAWRTN-OLTRZSQBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N=[N+]=[N-].[NH4+].[NH4+].[NH4+].[NH4+] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N=[N+]=[N-].[NH4+].[NH4+].[NH4+].[NH4+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N=[N+]=[N-].[NH4+].[NH4+].[NH4+].[NH4+] |
Autres numéros CAS |
142802-35-5 |
Synonymes |
3'-azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate 3'-azido-3'-5'-dideoxythymidine-5'-methylphosphonic acid diphosphate, tetraammonium salt ADTMPDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)
